molecular formula C13H26N2 B1451411 (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine CAS No. 672310-00-8

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Cat. No. B1451411
M. Wt: 210.36 g/mol
InChI Key: QHVKQGXQHOCVNK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (also known as CPMA) is a synthetic organic compound belonging to the class of heterocyclic compounds. CPMA is a cyclic amine, containing a nitrogen atom bound to four carbon atoms in a ring structure. It is a white, crystalline solid with a molecular weight of 214.3 g/mol. CPMA is used in research studies as a tool to investigate the physiological and biochemical effects of cyclic amines on living organisms.

Scientific Research Applications

Enamine Chemistry and Synthesis

Cyclohexanone and its derivatives, including (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, are pivotal in enamine chemistry. They are transformed into enaminones through acylation and condensation reactions, as explored by Carlsson and Lawesson (1982). This process, involving ethyl chloroformate and secondary amines like pyrrolidine, leads to the synthesis of various compounds such as 1-cyclohexen-1-carboxaldehyde and 1-(1-cyclohexene-1-methyl)pyrrolidine. The reduction of these enaminones with agents like LAH (Lithium Aluminium Hydride) and NaBH4 (Sodium Borohydride) results in a range of products, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (Carlsson & Lawesson, 1982).

Asymmetric Transformation in Organic Synthesis

Asami and Kirihara (1987) highlighted the role of chiral lithium amides, derived from compounds like lithium cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamide, in the asymmetric transformation of symmetrical epoxides to optically active allylic alcohols. This study illustrates the application of cyclohexyl-based compounds in obtaining enantiomers of significant organic molecules, showcasing their importance in achieving stereochemical control in organic reactions (Asami & Kirihara, 1987).

Applications in Catalysis and Material Science

The study by Fernandez et al. (2009) on a vanadyl complex using a ligand closely related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine reveals its potential in catalysis and material science. The compound, employed in the oxidation of bromide and hydrocarbons, demonstrates the application of such complexes in catalytic processes, highlighting the broad scope of cyclohexyl and pyrrolidine derivatives in chemical research (Fernandez et al., 2009).

Novel Synthetic Pathways and Chemical Transformations

Research by Schroeder et al. (1992) on the synthesis of various 3‐(1‐aminoethyl)pyrrolidines, using intermediates similar to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, underlines its significance in creating novel synthetic pathways. These compounds serve as crucial intermediates for developing quinolone antibacterials, indicating the compound's relevance in pharmaceutical synthesis (Schroeder et al., 1992).

Reductive Amination and Biomass Conversion

Vidal et al. (2015) explored the reductive amination of ethyl levulinate with amines, including those related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, for producing N-substituted-5-methyl-2-piyrrolidones. This research is pivotal in demonstrating the use of cyclohexyl and pyrrolidine derivatives in converting biomass into valuable chemicals, showcasing their application in sustainable chemistry and green technology (Vidal et al., 2015).

properties

IUPAC Name

1-cyclohexyl-N-methyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVKQGXQHOCVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660704
Record name 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

CAS RN

672310-00-8
Record name 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
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Reactant of Route 6
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

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